An In-depth Technical Guide to 1-Bromoanthracene
An In-depth Technical Guide to 1-Bromoanthracene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Bromoanthracene, a key chemical intermediate in various fields of research and development. This document details its chemical and physical properties, experimental protocols for its synthesis and analysis, and its applications, particularly in the realm of organic electronics and drug development.
Core Properties of 1-Bromoanthracene
1-Bromoanthracene is a polycyclic aromatic hydrocarbon (PAH) characterized by a bromine atom attached to the first position of the anthracene core.[1] Its CAS Registry Number is 7397-92-4 .[1][2][3][4]
The fundamental properties of 1-Bromoanthracene are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Citations |
| CAS Number | 7397-92-4 | [1][2][3][4] |
| Molecular Formula | C₁₄H₉Br | [1][2][3][4] |
| Molecular Weight | 257.13 g/mol | [2][5] |
| Appearance | White to light yellow to green powder or crystals | [1][3][6] |
| Melting Point | 100 °C | [2][7][8] |
| Boiling Point | 389.7 °C at 760 mmHg (Predicted) | [2][7] |
| Density | ~1.479 g/cm³ (Predicted) | [2][7] |
| Solubility | Moderately soluble in dichloromethane, acetone, chloroform, DMSO, methanol.[1][5][7] Less soluble in water.[1] | |
| Storage Temperature | Room temperature, recommended in a cool, dark place (<15°C) under inert gas. | [5][7] |
Spectroscopic data is crucial for the identification and characterization of 1-Bromoanthracene. The following table outlines the expected spectroscopic features.
| Technique | Expected Data | Citations |
| ¹H NMR | Aromatic protons typically appear as multiplets in the range of ~7.5-8.6 ppm. The specific pattern will be distinct from other isomers like 9-Bromoanthracene. | [9] |
| ¹³C NMR | Aromatic carbons are expected in the ~120-135 ppm region. The carbon atom bonded to the bromine will have a characteristic chemical shift. | [9] |
| Mass Spectrometry (EI) | The molecular ion (M⁺) peak will appear as a doublet at m/z 256 and 258, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. A common fragmentation pattern involves the loss of the bromine atom. | [9][10] |
| InChI Key | XMWJLKOCNKJERQ-UHFFFAOYSA-N | [4][5] |
Experimental Protocols
Detailed methodologies are essential for the successful synthesis, purification, and analysis of chemical compounds. The following sections provide protocols relevant to bromoanthracene derivatives.
While a specific protocol for 1-Bromoanthracene was not detailed in the provided results, a general and widely used method for the bromination of anthracene involves using N-Bromosuccinimide (NBS). This method typically yields 9-Bromoanthracene due to the high reactivity of the C9 position.[10][11] The synthesis of the 1-isomer would require a more specialized, multi-step synthetic route, which is beyond the scope of the information gathered. Below is a representative protocol for the synthesis of 9-Bromoanthracene.
Materials:
-
Anthracene
-
N-Bromosuccinimide (NBS)
-
Chloroform (CHCl₃) or Carbon Tetrachloride (CCl₄)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
Procedure:
-
Dissolve anthracene (1 equivalent) in a suitable solvent like chloroform in a round-bottom flask.[10]
-
Add N-Bromosuccinimide (1 equivalent) to the solution in batches, protecting the reaction from light.[10][12]
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored using Thin-Layer Chromatography (TLC).[12][13] The reaction is typically stirred for several hours (e.g., 12 hours).[10]
-
After the reaction is complete, wash the mixture with water to remove the succinimide byproduct.[10]
-
Extract the product with a solvent like Dichloromethane (CH₂Cl₂).[10]
-
Dry the organic layer over an anhydrous salt such as MgSO₄ or Na₂SO₄.[10]
-
Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.[10][11]
-
Purify the crude 9-Bromoanthracene product by recrystallization from a solvent like ethanol to yield a greenish-yellow solid.[10][11]
For achieving high purity, especially for applications in materials science, 1-Bromoanthracene can be purified by sublimation.[1][3][6]
Procedure:
-
Place the crude 1-Bromoanthracene in a sublimation apparatus.
-
Heat the apparatus under a high vacuum.
-
The 1-Bromoanthracene will sublime and deposit as pure crystals on a cold surface (cold finger) within the apparatus.
-
After cooling the apparatus, the purified crystals can be carefully collected.
A logical workflow is necessary for the structural confirmation of the synthesized product.
Caption: Workflow for the synthesis and spectroscopic validation of 1-Bromoanthracene.
Applications in Research and Drug Development
1-Bromoanthracene is a versatile building block in organic synthesis and materials science.[1][2] Its unique photophysical properties, derived from the anthracene core, make it and its derivatives valuable in the development of materials for organic electronics, such as Organic Light-Emitting Diodes (OLEDs), and as semiconductors.[1]
In the context of drug development, the anthracene moiety is of particular interest. Its inherent fluorescence makes it a candidate for creating fluorescent probes for bioimaging applications.[14] Furthermore, the bromine atom provides a reactive handle for further chemical modifications, such as in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), allowing for the attachment of other functional groups, targeting ligands, or drug molecules.[12] This dual functionality opens avenues for developing sophisticated drug delivery systems and theranostic agents, which combine diagnostic imaging and therapeutic action in a single platform.[14]
The anthracene core can undergo reversible photodimerization upon exposure to specific wavelengths of light. This property can be harnessed to create photo-responsive drug delivery systems. A polymer backbone incorporating anthracene derivatives could encapsulate a drug, releasing it upon light activation.
Caption: Conceptual pathway for a photo-activated drug release mechanism using anthracene derivatives.
Safety and Handling
As with many brominated aromatic compounds, 1-Bromoanthracene should be handled with care.[1] It is advisable to consult the Safety Data Sheet (SDS) before use.[15][16] Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses), and working in a well-ventilated fume hood, are recommended.[16] Avoid inhalation of dust and contact with skin and eyes.[15][16]
References
- 1. CAS 7397-92-4: 1-bromoanthracene | CymitQuimica [cymitquimica.com]
- 2. Page loading... [wap.guidechem.com]
- 3. CAS 7397-92-4: 1-bromoantraceno | CymitQuimica [cymitquimica.com]
- 4. 1-Bromoanthracene | C14H9Br | CID 12529827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-BROMOANTHRACENE | 7397-92-4 [chemicalbook.com]
- 6. 1-Bromoanthracene (purified by sublimation) | CymitQuimica [cymitquimica.com]
- 7. 1-BROMOANTHRACENE CAS#: 7397-92-4 [m.chemicalbook.com]
- 8. 1-Bromoanthracene (purified by sublimation)>98.0%(GC)1g [scisupplies.eu]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. chemistry-online.com [chemistry-online.com]
- 12. benchchem.com [benchchem.com]
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